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Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzaldehyde

Cat. No.: B061406

3-Chloro-2,6-difluorobenzaldehyde is a trifunctional aromatic compound whose reactivity and
biological applications are dictated by the interplay of its aldehyde, chloro, and fluoro
substituents. The precise characterization of this molecule is paramount, and *H NMR
spectroscopy provides a powerful, non-destructive method to confirm its identity and purity. The
position and electronegativity of the substituents create a unique electronic environment for
each proton, resulting in a distinctive and predictable *H NMR spectrum.

Analysis of the *H NMR Spectrum of 3-Chloro-2,6-
difluorobenzaldehyde

The *H NMR spectrum of 3-Chloro-2,6-difluorobenzaldehyde is characterized by two main
regions: the aromatic region and the aldehydic region. The interpretation of the spectrum
hinges on understanding the electronic effects of the substituents. Both fluorine and chlorine
are electron-withdrawing groups, which decrease the electron density of the aromatic ring,
leading to a deshielding effect on the aromatic protons.[1] This deshielding causes the protons
to resonate at a lower field (higher ppm values).

The aldehydic proton is significantly deshielded by the anisotropic effect of the carbonyl group
and resonates at a characteristic downfield chemical shift.[2][3]

Predicted *H NMR Spectral Data for 3-Chloro-2,6-difluorobenzaldehyde:
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Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
CHO ~10.3 t ~1.5 (4J H-F)
8.5 (3] H-H), ~2.0 (4J
H-4 ~7.6 ddd

H-F), ~1.0 (3J H-H)

8.5 (3] H-H), ~9.0 (3J

H-5 ~7.2 ddd
H-F), ~1.5 (4] H-H)

Note: These are predicted values. Actual experimental values may vary slightly depending on

the solvent and concentration.
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Sample Preparation

Dissolve 5-10 mg of sample
in ~0.6 mL of deuterated solvent

;

Transfer solution to NMR tube

Data Ac auisition

Insert sample into magnet

'

Lock on deuterium signal

'

[Shim for magnetic field homogeneita

:

[Set parameters and acquire data]

Data Processing

Gourier Transform (FID to Spectruma

[Phase Correction]
[Baseline Correction]
Qntegration and Referencing]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

5/5

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

